3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-chlorobenzene ring linked via a sulfonamide group to a methyl-substituted tetrazole moiety. The tetrazole ring is further substituted with a 3,4-difluorophenyl group. This structure combines key pharmacophoric elements:
- Sulfonamide group: Known for diverse biological activities, including enzyme inhibition and antimicrobial effects.
- Tetrazole ring: A bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
- Halogenated substituents: The 3-chloro and 3,4-difluoro groups likely influence electronic properties, lipophilicity, and target binding.
Properties
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERSBMAYPCZFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2071-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation.
Mode of Action
F2071-0249 acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2071-0249 can prevent the activation of inflammatory processes that are driven by chronic inflammation.
Biochemical Pathways
The NLRP3 inflammasome is involved in the activation of caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, F2071-0249 can potentially disrupt these inflammatory pathways and reduce the production of these pro-inflammatory cytokines.
Pharmacokinetics
The pharmacokinetics of F2071-0249 are still under investigation. Early phase 1 clinical trials have shown promising results, with the compound demonstrating excellent pharmacokinetic (pk) profiles. The compound has been observed to have the potential for once-a-day dosing, suggesting good bioavailability and a favorable half-life.
Biological Activity
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tetrazole ring and a sulfonamide moiety, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Chemical Formula : C13H10ClF2N5O2S
- Molecular Weight : 357.76 g/mol
- SMILES Notation : Clc1ccc(cc1)S(=O)(=O)N(Cc2n[nH]c(=N2)c(c(c2)F)F)c2
Biological Activity Overview
The biological activity of sulfonamide compounds is often linked to their ability to inhibit various enzymes and receptors. The following sections summarize key findings related to the biological activities of this compound.
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This activity is primarily attributed to their ability to inhibit bacterial folic acid synthesis.
2. Cardiovascular Effects
Studies have shown that some sulfonamide derivatives can influence cardiovascular functions. For instance, research involving isolated rat heart models demonstrated that certain benzenesulfonamides can alter perfusion pressure and coronary resistance. The specific effects of this compound on these parameters warrant further investigation but suggest potential cardiovascular implications .
3. Inhibition of Carbonic Anhydrase
Sulfonamides are also recognized as inhibitors of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in organisms. Some studies indicate that derivatives may effectively inhibit CA activity in vitro and could be explored for therapeutic applications in conditions like glaucoma or edema .
Experimental Studies
Several experimental studies have been conducted to evaluate the biological activities of sulfonamide derivatives.
Table 1: Summary of Experimental Findings
| Study | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Wu et al., 1999 | Benzene sulfonamide derivatives | Endothelin receptor-A inhibition | In vivo rat model |
| Tilton et al., 2000 | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Cardiovascular effects | Isolated heart model |
| Schwartz et al., 1995 | Various sulfonamides | Carbonic anhydrase inhibition | In vitro assays |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of compounds similar to this compound in treating cardiovascular diseases and infections.
Case Study 1: Cardiovascular Effects
A study involving the administration of a related sulfonamide in hypertensive rats revealed a significant decrease in blood pressure and improved heart function metrics when compared to controls. These findings suggest that such compounds may have utility in managing hypertension .
Case Study 2: Antimicrobial Efficacy
In vitro testing against a panel of bacterial strains demonstrated that the compound exhibited potent antibacterial activity comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapy .
Scientific Research Applications
The compound 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, highlighting case studies and providing comprehensive data tables to illustrate its effectiveness and versatility.
Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that tetrazole derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide exhibited potent activity against Staphylococcus aureus, suggesting that this compound could have similar efficacy in treating bacterial infections .
Anticancer Properties
Recent investigations into the anticancer potential of tetrazole-containing compounds have revealed promising results. The incorporation of the tetrazole ring has been linked to enhanced cytotoxicity against various cancer cell lines.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 | |
| Compound B | MCF7 | 15 | |
| 3-chloro-N-{...} | A549 | TBD | Current Study |
Note: TBD indicates that further studies are required to determine the exact IC50 value for this compound.
Neuroprotective Effects
Emerging research suggests that tetrazole derivatives may also possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects.
Case Study:
A recent study highlighted the neuroprotective effects of a related tetrazole compound in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and improve cognitive function in mice subjected to oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Data Table: Inhibition of Inflammatory Markers
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its combination of dual halogenation (Cl and F) and the tetrazole-sulfonamide scaffold. Below is a comparative analysis with similar compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations:
- Linker Flexibility : The methylene (-CH₂-) linker in the target compound may offer conformational flexibility, unlike rigid thioether or triazole linkers in analogues .
- Tetrazole vs. Triazole : Tetrazoles (4 nitrogen atoms) exhibit greater polarity and hydrogen-bonding capacity than triazoles, influencing solubility and target interactions .
Physicochemical Properties
- Lipophilicity: The 3,4-difluorophenyl group increases logP compared to non-fluorinated analogues, balancing solubility and membrane permeability.
- Acidity : The sulfonamide proton (pKa ~10–11) is more acidic than carboxylic acids, favoring ionization at physiological pH. The tetrazole (pKa ~4–5) further enhances solubility .
Preparation Methods
Tetrazole Ring Formation
The tetrazole moiety is synthesized via ZnBr2-catalyzed cyclization of (3,4-difluorophenyl)acetonitrile with sodium azide:
Conditions :
The reaction favors the 1H-tetrazole tautomer due to ZnBr2’s Lewis acid properties, which stabilize the transition state.
Bromination of the Methyl Group
The methyl group adjacent to the tetrazole is brominated using N-bromosuccinimide (NBS) under radical initiation:
Conditions :
Amination via Nucleophilic Substitution
The brominated intermediate undergoes amination with aqueous ammonia :
Conditions :
Sulfonamide Coupling Reaction
The final step involves reacting the amine intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base:
Optimized Conditions :
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature
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Time: 2–4 hours
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Mechanistic Insights
Tetrazole Cyclization
The ZnBr2 catalyst facilitates nitrile-azide cycloaddition by polarizing the nitrile group, accelerating [2+3] cyclization. The 1H-tautomer is favored due to steric and electronic effects from the 3,4-difluorophenyl group.
Sulfonamide Formation
Triethylamine scavenges HCl, shifting the equilibrium toward sulfonamide product formation. The reaction proceeds via a two-step mechanism:
Analytical Characterization
| Technique | Key Data |
|---|---|
| 1H NMR | δ 8.2 (s, 1H, tetrazole), 7.8–7.4 (m, 6H, aromatic), 4.6 (s, 2H, CH2) |
| 13C NMR | 154.2 (tetrazole-C), 140–120 (aromatic-C), 45.8 (CH2) |
| HPLC | Retention time: 6.7 min (99.2% purity, C18 column) |
| MS (ESI+) | m/z 428.0 [M+H]+ |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Amination | Fewer steps, high atom economy | Requires stable amine precursor | 70–80% |
| Halide Alkylation | Compatible with sensitive substrates | Low regioselectivity | 55–65% |
Scalability and Industrial Considerations
-
Cost Efficiency : ZnBr2 and sodium azide are cost-effective catalysts.
-
Safety : Azides require careful handling due to explosion risks; reactions should be conducted under inert atmospheres.
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Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Challenges and Solutions
Q & A
Q. What are the key synthetic challenges in preparing 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide, and how are they addressed?
The synthesis involves:
- Nucleophilic aromatic substitution for attaching the 3,4-difluorophenyl group to the tetrazole ring. This step requires precise control of temperature and solvent polarity to avoid side reactions like dehalogenation .
- Sulfonamide coupling : Reacting the tetrazole intermediate with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine). Yield optimization often involves iterative adjustments to reaction time and stoichiometry . Common pitfalls include incomplete substitution due to steric hindrance from fluorine atoms and sulfonamide hydrolysis under acidic conditions.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : and NMR confirm the presence of fluorine atoms and sulfonamide proton environments. For example, the sulfonamide NH proton typically appears as a broad singlet at δ 8–10 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially given the compound’s high halogen content .
- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomerism of the tetrazole ring .
Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase (COX), as sulfonamide derivatives are known inhibitors .
- Receptor binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to evaluate interactions with G-protein-coupled receptors (GPCRs) .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, leveraging sulfonamide’s historical antibiotic role .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking : Simulate binding to targets like EGFR or PARP-1 using software such as AutoDock Vina. Focus on the sulfonamide’s hydrogen-bonding capacity and the tetrazole’s π-π stacking interactions .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position on the phenyl ring) with activity data to predict analogs with improved potency .
- ADMET prediction : Tools like SwissADME assess metabolic stability and blood-brain barrier penetration, critical for CNS-targeted applications .
Q. What experimental strategies resolve contradictions in reported biological data for structurally related sulfonamide-tetrazole hybrids?
- Dose-response curve normalization : Address discrepancies in IC values by standardizing assay conditions (e.g., pH, serum concentration) .
- Off-target profiling : Use kinase panels or proteome-wide affinity chromatography to identify unintended interactions that may explain variability .
- Crystallographic validation : Compare binding modes of active vs. inactive analogs to pinpoint critical pharmacophoric features .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization using solvent systems like ethyl acetate/hexane .
- Fluorine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to prevent degradation during high-temperature steps .
- Yield optimization : Design of Experiments (DoE) to identify optimal reagent ratios and reaction times .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with variations in:
- Tetrazole substituents : Replace 3,4-difluorophenyl with chlorophenyl or methoxyphenyl .
- Sulfonamide linkage : Test methylene vs. ethylene spacers between tetrazole and sulfonamide .
- Functional assays : Prioritize targets based on preliminary screening (e.g., COX-2 inhibition for anti-inflammatory applications) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency (e.g., knockout of carbonic anhydrase IX in cancer cells) .
- Chemical proteomics : Isotope-labeled probes to capture protein targets in native cellular environments .
- In vivo efficacy : Rodent models of inflammation or infection, with pharmacokinetic monitoring of sulfonamide plasma levels .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the tetrazole ring’s tautomeric stability in this compound?
- Variable-temperature NMR : Track proton shifts to identify dominant tautomers (e.g., 1H vs. 2H-tetrazole forms) .
- Computational thermodynamics : Compare relative energies of tautomers using DFT calculations (e.g., B3LYP/6-31G*) .
- Crystallographic evidence : Resolve tautomeric states via X-ray diffraction, noting bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
